6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate
CAS No.:
Cat. No.: VC15300710
Molecular Formula: C25H17BrO6
Molecular Weight: 493.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BrO6 |
|---|---|
| Molecular Weight | 493.3 g/mol |
| IUPAC Name | [6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C25H17BrO6/c1-13-23-19(27)9-17(15-6-7-20-21(10-15)30-12-29-20)11-22(24(23)14(2)31-13)32-25(28)16-4-3-5-18(26)8-16/h3-11H,12H2,1-2H3 |
| Standard InChI Key | QQNYBMBOIODMQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC(=CC=C5)Br |
Introduction
6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate is a complex organic compound featuring a unique structural arrangement that includes a benzodioxole moiety and a cycloheptafuran framework. This compound is of interest in various scientific research applications due to its potential biological activities and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate typically involves multi-step organic synthesis techniques. These methods allow for precise control over the chemical structure and properties of the final product. The compound can participate in various chemical reactions due to its reactive functional groups, which are significant in synthetic organic chemistry for developing derivatives or modifying the compound's properties.
Biological Activities and Applications
Preliminary studies suggest that compounds similar to 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate exhibit various biological activities. These activities are attributed to the compound's unique structure, which may allow it to interact with biological macromolecules such as enzymes or receptors. Interaction studies involving this compound often focus on its binding affinity with various biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate | Cycloheptafuran and benzodioxole | Potential medicinal applications | Unique ring structure |
| 6-(2H-1,3-benzodioxol-5-yl)-1,3-dimethylcyclohepta[c]furan | Similar furan ring | Antioxidant | Different substituents on benzodioxole |
| 2-(4-hydroxyphenyl)-1H-pyrrole | Contains a pyrrole ring | Anticancer | Lacks cycloheptafuran structure |
| 2-[2-(1,3-benzodioxol)]ethenyl | Benzodioxole derivative | Antimicrobial | Different functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume